4-(1,3-Dioxolan-2-YL)-2-fluoropyridine
Description
4-(1,3-Dioxolan-2-YL)-2-fluoropyridine is a fluorinated pyridine derivative featuring a 1,3-dioxolan ring at the 4-position. The dioxolan moiety acts as a protecting group, typically stabilizing aldehyde functionalities during synthetic processes. The 2-fluoro substituent on the pyridine ring introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions. This compound serves as a versatile intermediate in medicinal chemistry and materials science, particularly in the synthesis of heterocyclic frameworks or fluorinated pharmaceuticals.
Properties
CAS No. |
1260663-23-7 |
|---|---|
Molecular Formula |
C8H8FNO2 |
Molecular Weight |
169.15 g/mol |
IUPAC Name |
4-(1,3-dioxolan-2-yl)-2-fluoropyridine |
InChI |
InChI=1S/C8H8FNO2/c9-7-5-6(1-2-10-7)8-11-3-4-12-8/h1-2,5,8H,3-4H2 |
InChI Key |
FKAHYEPZLHWFFG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC(=NC=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxolan-2-YL)-2-fluoropyridine typically involves the reaction of 2-fluoropyridine with a 1,3-dioxolane derivative. One common method is the nucleophilic substitution reaction where 2-fluoropyridine is reacted with a 1,3-dioxolane derivative in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products. The use of environmentally friendly solvents and reagents is also considered to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dioxolan-2-YL)-2-fluoropyridine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols, alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(1,3-Dioxolan-2-YL)-2-fluoropyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxolan-2-YL)-2-fluoropyridine involves its interaction with specific molecular targets. The fluorine atom and the dioxolane ring contribute to its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
4-[4-(1,3-Dioxolan-2-yl)phenoxy]phthalonitrile (Compound 3)
- Structure: A phthalonitrile core with a phenoxy linker and a dioxolan-protected aldehyde group .
- Key Differences: Core Heterocycle: Phthalonitrile (aromatic tetramer precursor) vs. pyridine. Substituent Position: Dioxolan attached to a phenoxy group vs. directly on pyridine.
- Applications : Used in phthalocyanine synthesis for dyes or photodynamic therapy agents, highlighting its role in materials science .
2-(3-(1,3-Dioxolan-2-yl)-4-(4-(Trifluoromethyl)phenyl)pyridin-2-yl)-2-phenylacetonitrile (Compound 25c)
- Structure : Pyridine with dioxolan at position 3, trifluoromethylphenyl at position 4, and phenylacetonitrile at position 2 .
- Key Differences :
- Substituent Positions : Dioxolan at pyridine position 3 vs. 4 in the target compound.
- Additional Groups : Trifluoromethylphenyl (strong electron-withdrawing) and phenylacetonitrile (nitrile functionality).
- Reactivity : The trifluoromethyl group enhances lipophilicity and metabolic stability, making it relevant in agrochemicals or pharmaceuticals .
4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine
- Structure : Hydroxypyridine linked to a fluorophenyl benzoic acid group .
- Key Differences :
- Functional Groups : Hydroxyl and carboxylic acid vs. dioxolan and fluorine.
- Solubility : Carboxylic acid enhances aqueous solubility, whereas the target compound’s dioxolan increases lipophilicity.
- Applications: Potential use in metal chelation or as a bioactive scaffold due to its acidic protons .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
